molecular formula C11H17NO2 B3072401 Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- CAS No. 1016735-05-9

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Cat. No.: B3072401
CAS No.: 1016735-05-9
M. Wt: 195.26 g/mol
InChI Key: AKFWSJKRLGPSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a 2-(2-methoxyethoxy) group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone. This can be achieved through various methods, including the reduction of nitrobenzene derivatives or the reductive amination of benzaldehyde derivatives. The 2-(2-methoxyethoxy) group is then introduced through etherification reactions, often using reagents such as sodium hydride and 2-(2-methoxyethoxy)ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWSJKRLGPSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Reactant of Route 3
Reactant of Route 3
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Reactant of Route 4
Reactant of Route 4
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Reactant of Route 5
Reactant of Route 5
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Reactant of Route 6
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.